molecular formula C8H5FN2O B6308839 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1190309-82-0

4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B6308839
CAS No.: 1190309-82-0
M. Wt: 164.14 g/mol
InChI Key: PVKIRVIJUGMNQI-UHFFFAOYSA-N
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Description

Overview of Pyrrolopyridine Isomers and their Chemical Significance

Pyrrolopyridines are bicyclic heteroaromatic compounds resulting from the fusion of a pyrrole (B145914) ring and a pyridine (B92270) ring. Depending on the relative orientation of the rings and the position of the nitrogen atom in the six-membered ring, six distinct structural isomers are possible. These isomers are systematically named based on the fusion points of the pyrrole ring. nih.govresearchgate.net

The different isomers of pyrrolopyridine exhibit unique electronic properties and spatial arrangements, which in turn influence their physicochemical characteristics and biological activities. nih.gov Their structural resemblance to both indoles and purines makes them effective bioisosteres, capable of mimicking these crucial biological molecules and interacting with their respective enzymes and receptors. pharmablock.com This mimicry is a cornerstone of their chemical significance, rendering them highly valuable scaffolds in drug discovery. nih.govpharmablock.com

Pyrrolopyridine cores are found in a variety of natural alkaloids, such as Camptothecin and Variolin B, which possess potent anticancer and antiviral properties. nih.govresearchgate.net In modern medicinal chemistry, synthetic pyrrolopyridine derivatives are integral to the development of targeted therapies, particularly kinase inhibitors for oncology. pharmablock.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction in the ATP-binding pocket of many kinases. pharmablock.com Consequently, derivatives of various pyrrolopyridine isomers have been extensively investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antiarthritic agents. nih.govresearchgate.net

Structural Isomers of Pyrrolopyridine
Isomer NameCommon NameStructure
1H-Pyrrolo[2,3-b]pyridine7-Azaindole(Structure image would be placed here)
1H-Pyrrolo[3,2-b]pyridine4-Azaindole (B1209526)(Structure image would be placed here)
1H-Pyrrolo[2,3-c]pyridine6-Azaindole(Structure image would be placed here)
1H-Pyrrolo[3,2-c]pyridine5-Azaindole(Structure image would be placed here)
1H-Pyrrolo[3,4-b]pyridine-(Structure image would be placed here)
1H-Pyrrolo[3,4-c]pyridine-(Structure image would be placed here)

Strategic Importance of Fluorine Substitution in Heterocyclic Medicinal Chemistry

The incorporation of fluorine atoms into heterocyclic drug candidates is a widely employed and highly effective strategy in medicinal chemistry. The unique physicochemical properties of fluorine—its small van der Waals radius (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to exert profound effects on the biological profile of a molecule.

One of the primary benefits of fluorination is the enhancement of metabolic stability. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can block this pathway, often leading to an improved pharmacokinetic profile and a longer drug half-life.

Furthermore, the high electronegativity of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups. This alteration can influence a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with its biological target. Strategic placement of fluorine can also alter the conformation of a molecule or enhance its binding affinity to a target protein through favorable electrostatic or dipole interactions. This has been shown to improve the potency and selectivity of numerous drugs.

Contextualization of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a Key Compound in the Pyrrolo[3,2-c]pyridine Series

This compound stands as a compound of significant interest at the intersection of pyrrolopyridine chemistry and fluorine chemistry. It belongs to the pyrrolo[3,2-c]pyridine (or 5-azaindole) isomeric series, a scaffold that has been successfully utilized in the development of kinase inhibitors and other therapeutic agents. nih.gov

The strategic value of this specific molecule is twofold, derived from its key functional groups: the fluorine atom and the carbaldehyde group.

The fluorine atom at the 4-position of the pyridine ring is expected to impart the benefits of fluorination, such as increased metabolic stability and modulation of the electronic properties of the heterocyclic core.

The carbaldehyde group (-CHO) at the 3-position of the pyrrole ring is a versatile synthetic handle. This functional group is commonly introduced onto electron-rich pyrrole rings through electrophilic formylation methods like the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.com The aldehyde can readily participate in a wide array of chemical transformations, including reductive aminations, oxidations, condensations, and Wittig reactions.

This reactivity makes this compound a crucial building block for the synthesis of a diverse library of more complex derivatives. ijpcbs.com Researchers can leverage the aldehyde to append various side chains or build entirely new ring systems, enabling the systematic exploration of the structure-activity relationship (SAR) for a given biological target. Therefore, this compound is not typically an end-product but rather a key intermediate, designed for the efficient and modular construction of novel, fluorinated pyrrolo[3,2-c]pyridine derivatives with potential as next-generation therapeutic agents.

Properties of this compound
PropertyValueSource
CAS Number1190309-82-0 achmem.com
Molecular FormulaC₈H₅FN₂O achmem.com
Molecular Weight164.14 g/mol achmem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-8-7-5(4-12)3-11-6(7)1-2-10-8/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKIRVIJUGMNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 4 Fluoro 1h Pyrrolo 3,2 C Pyridine 3 Carbaldehyde

Transformations at the Aldehyde Moiety

The aldehyde group at the C3 position of the pyrrole (B145914) ring is a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs. Common reactions involving this moiety include condensation, oxidation, reduction, and carbon-carbon bond-forming reactions.

While specific examples for 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are not extensively documented in the reviewed literature, the reactivity of the aldehyde group on the analogous indole-3-carboxaldehyde (B46971) is well-established and serves as a reliable predictor. ekb.eg These transformations are fundamental in organic synthesis and are expected to proceed similarly on the 4-azaindole (B1209526) scaffold.

Table 1: Potential Transformations at the Aldehyde Moiety

Reaction TypeReagents and ConditionsExpected Product
Reductive AminationAmine (R-NH2), NaBH(OAc)33-(Aminomethyl)-4-fluoro-1H-pyrrolo[3,2-c]pyridine
Wittig ReactionPhosphonium ylide (Ph3P=CHR)4-Fluoro-3-(alkenyl)-1H-pyrrolo[3,2-c]pyridine
Knoevenagel CondensationActive methylene (B1212753) compound, base2-(4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)methylene derivative
OxidationKMnO4 or Ag2O4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
ReductionNaBH4, LiAlH4(4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
DeformylationAnthranilamide, solid acid catalyst4-Fluoro-1H-pyrrolo[3,2-c]pyridine researchgate.net

One notable reaction is deformylation, which has been demonstrated on indole (B1671886) and azaindole-3-carboxaldehydes. This process, which removes the aldehyde group to yield the parent heterocycle, can be achieved using anthranilamide and a solid acid heterogeneous catalyst. researchgate.net This reaction proceeds through a quinazolinone intermediate, followed by acid-catalyzed cleavage. researchgate.net

Substitution Reactions on the Pyrrole Ring System

The pyrrole ring is inherently electron-rich and thus susceptible to electrophilic substitution. In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 position due to the formation of a more stabilized cationic intermediate. pearson.comaklectures.com For the 1H-pyrrolo[3,2-c]pyridine scaffold, the C2 position of the pyrrole ring is likewise the most probable site for electrophilic substitution.

However, the presence of the aldehyde group at C3, which is an electron-withdrawing group, is expected to deactivate the pyrrole ring towards electrophilic attack. Despite this, reactions at the C2 position are still considered feasible. While the provided literature does not offer specific examples of electrophilic substitution on this compound, the general principles of pyrrole chemistry suggest that reactions such as halogenation, nitration, and Friedel-Crafts acylation could potentially occur at the C2 position under appropriate conditions.

Chemical Modifications of the Pyridine (B92270) Ring

The pyridine ring of the 4-Fluoro-1H-pyrrolo[3,2-c]pyridine scaffold offers multiple avenues for chemical modification. The fluorine atom at the C4 position is a key site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the C2 and C4 positions, as this allows for the stabilization of the negative charge in the Meisenheimer intermediate by the nitrogen atom. stackexchange.com

In the context of SNAr, fluorine is an excellent leaving group, often more so than other halogens, because the rate-determining step is typically the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. nih.govyoutube.comyoutube.com Therefore, the C4-fluoro substituent is a prime target for displacement by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide range of functional groups.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for modifying the pyridine ring. Research on related 1H-pyrrolo[3,2-c]pyridine derivatives has demonstrated the successful application of these methods. For instance, a general synthetic route to 1H-pyrrolo[3,2-c]pyridines involves the palladium-mediated displacement of a 6-bromo substituent with various anilines. nih.govnih.govsemanticscholar.org This indicates that other positions on the pyridine ring, if appropriately functionalized with a halide, can serve as handles for introducing aryl or amino groups.

Rational Design and Synthesis of Novel Analogues and Congeners

The 1H-pyrrolo[3,2-c]pyridine scaffold has been extensively utilized in the rational design of potent and selective inhibitors for various biological targets, particularly protein kinases. The synthetic strategies often involve a convergent approach where the core scaffold is assembled and then further decorated with substituents designed to interact with specific binding pockets of the target protein.

One prominent example is the development of inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1). Starting from a high-throughput screening hit, a structure-based design approach led to the optimization of 1H-pyrrolo[3,2-c]pyridine derivatives with high potency and selectivity. The synthesis involved a Sonogashira coupling to form the pyrrolopyridine core, followed by a palladium-catalyzed amination at the 6-position. nih.gov

Another area of active research is the design of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors for anticancer applications. nih.govsemanticscholar.org In this context, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines was achieved through a multi-step sequence involving the construction of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, followed by a Suzuki cross-coupling reaction to introduce various aryl groups at the C6 position. nih.govsemanticscholar.org

These examples highlight a common strategy in the development of novel analogues: the use of palladium-catalyzed cross-coupling reactions to introduce diversity at specific positions of the 1H-pyrrolo[3,2-c]pyridine ring system. The choice of substituents is guided by computational modeling and structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Table 2: Examples of Synthesized 1H-pyrrolo[3,2-c]pyridine Analogues and their Biological Targets

Starting ScaffoldModification StrategyTargetReference
1H-pyrrolo[3,2-c]pyridinePalladium-catalyzed amination at C6MPS1 Kinase nih.gov
6-bromo-1H-pyrrolo[3,2-c]pyridineSuzuki cross-coupling at C6Tubulin (Colchicine site) nih.govsemanticscholar.org
1H-pyrrolo[3,2-c]pyridineDiarylurea/diarylamide formationFMS Kinase nih.gov

Structure Activity Relationship Sar Investigations of Pyrrolo 3,2 C Pyridine Derivatives

Impact of Fluorine Substitution on Molecular Interactions and Activities

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical properties and enhance biological activity. In the context of pyrrolopyridine derivatives, fluorine substitution has been shown to have a significant effect on their potency. researchgate.net For instance, in a related series of pyrrolo[3,4-c]pyridines, a 7-fluoro substitution was found to be a key determinant of activity. nih.govresearchgate.net

Correlation of Specific Structural Modifications with In Vitro Potency and Selectivity

Systematic structural modifications of the pyrrolo[3,2-c]pyridine core have provided detailed insights into the SAR of this class of compounds. Studies have explored substitutions at various positions, particularly on aryl groups attached to the scaffold, to optimize potency against targets like cancer cell lines and specific kinases. nih.govnih.gov

One study investigated a series of 1,6-disubstituted 1H-pyrrolo[3,2-c]pyridine derivatives for their antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.gov The general structure involved a 3,4,5-trimethoxyphenyl group at the N1 position and various aryl or heteroaryl moieties at the C6 position. The results demonstrated that the nature and substitution pattern of the C6-aryl group were critical for activity. Generally, the introduction of electron-donating groups (EDGs), such as methyl (CH₃) or methoxy (B1213986) (OCH₃), on the para-position of the C6-phenyl ring led to an increase in antiproliferative activity. nih.gov For example, compound 10d (p-tolyl) was more potent than compound 10b (o-tolyl) and 10c (m-tolyl). nih.gov The compound with a C6-(4-fluorophenyl) substituent (10l ) also showed notable activity. nih.gov The most potent compound in this series, 10t , featured an indolyl group at the C6 position, indicating that extending the heterocyclic system can significantly enhance potency. nih.gov

Table 1: In Vitro Antiproliferative Activity of 1,6-Disubstituted 1H-pyrrolo[3,2-c]pyridine Derivatives nih.gov
CompoundB-Ring Substituent (at C6)IC₅₀ HeLa (μM)IC₅₀ SGC-7901 (μM)IC₅₀ MCF-7 (μM)
10b o-tolyl2.141.873.01
10c m-tolyl1.551.392.54
10d p-tolyl0.951.021.86
10f 2-methoxyphenyl1.892.012.76
10l 4-fluorophenyl1.031.211.99
10p Naphthalen-2-yl0.880.971.53
10q Thiophen-3-yl1.211.352.08
10t Indol-5-yl0.120.150.21

In another study, a series of diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine were evaluated as inhibitors of FMS kinase, a receptor tyrosine kinase implicated in cancer and inflammatory disorders. nih.govnih.gov The investigation revealed that substitutions on the phenyl rings attached to the core scaffold were crucial for inhibitory potency. Among eighteen analogs tested, compounds 1e and 1r were the most potent, with IC₅₀ values of 60 nM and 30 nM, respectively. nih.gov This represented a significant improvement over the lead compound. The high potency of these compounds was attributed to specific substituents, such as the 3,5-bis(trifluoromethyl)phenyl group in a diarylurea derivative and a 4-morpholino-3-(trifluoromethyl)phenyl group in a diarylamide derivative, which appeared to enhance affinity for the enzyme's active site. nih.govnih.gov This highlights the importance of trifluoromethyl groups in improving kinase inhibition.

Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives nih.govnih.gov
CompoundR GroupIC₅₀ (nM)
Lead Compound-96
1e N/A60
1r N-(3-(4-benzamido-1H-pyrrolo(3,2-c)pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide30

Analysis of Ligand-Receptor Interactions via X-ray Crystallography of Co-crystals

While a specific co-crystal structure of 4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde with a biological target is not publicly available, molecular modeling studies on potent analogs provide significant insights into ligand-receptor interactions. Docking analyses performed on compound 10t , a highly active derivative from the anticancer series, within the colchicine (B1669291) binding site of tubulin (PDB ID: 5LYJ) have elucidated key binding features. nih.gov

The modeling suggests that the rigid 1H-pyrrolo[3,2-c]pyridine core of compound 10t overlaps effectively with the linker region of the natural ligand. nih.gov Crucially, the scaffold participates in forming an important hydrogen bond with the residue Thrα179 in the tubulin active site. nih.gov Furthermore, the nitrogen atom of the indole (B1671886) ring at the C6 position forms another key hydrogen bond with Asnβ349. nih.gov These interactions help to anchor the ligand in the binding pocket, contributing to its high inhibitory potency. The planarity of fused heterocyclic systems, such as the related pyrrolo[1,2-b]pyridazine, is a known characteristic from X-ray analysis and facilitates effective π-π stacking interactions with aromatic residues in a receptor active site. scispace.com

Conformational Analysis and its Influence on SAR

The pyrrolo[3,2-c]pyridine ring system is an aromatic, bicyclic heterocycle that is inherently planar and rigid. scispace.com This conformational rigidity is often advantageous in drug design, as it reduces the entropic penalty upon binding to a target. The planarity of the core allows derivatives to act as effective scaffolds, presenting substituents in well-defined orientations for interaction with a biological receptor.

Molecular and Cellular Biological Activity Studies of Pyrrolo 3,2 C Pyridine Derivatives Excluding Clinical Data

Enzyme Inhibition Profiles and Mechanistic Pathways.acs.orgnih.govnih.govnih.gov

Derivatives of the 1H-pyrrolo[3,2-c]pyridine class have been synthesized and evaluated for their inhibitory activity against a range of protein kinases. These studies are crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these molecules, paving the way for the development of targeted therapeutic agents. The following sections detail the inhibitory profiles of these compounds against specific kinase families.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Based on available research, specific studies detailing the inhibitory activity of 1H-pyrrolo[3,2-c]pyridine derivatives against Fibroblast Growth Factor Receptors (FGFRs) are not extensively documented. While research on other isomers of pyrrolopyridine has shown activity against FGFRs, dedicated investigations into the 1H-pyrrolo[3,2-c]pyridine scaffold for this particular target are not prominently featured in the scientific literature.

Mitotic Kinase Monopolar Spindle 1 (MPS1) Inhibition.acs.orgnih.gov

The protein kinase MPS1 is a critical component of the spindle assembly checkpoint, a crucial mechanism for ensuring proper chromosome segregation during mitosis. acs.orgnih.gov Overexpression of MPS1 is observed in numerous human cancers, making it an attractive target for oncology drug discovery. acs.org

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been developed as potent and selective inhibitors of MPS1. acs.orgnih.gov Through a structure-based design approach, researchers optimized a high-throughput screening (HTS) hit, compound 8 , which was potent but nonselective and metabolically unstable. acs.org This optimization led to the discovery of compound 65 (CCT251455), a highly potent and selective MPS1 inhibitor with an IC₅₀ of 3 nM. acs.orgmedchemexpress.commedchemexpress.comadooq.com This compound demonstrated excellent translation from biochemical potency to cellular activity, with an IC₅₀ of 0.04 μM in a cell-based assay measuring MPS1 autophosphorylation (P-MPS1). acs.orgmedchemexpress.com

The optimized compound, CCT251455, was found to stabilize an inactive conformation of MPS1, where the activation loop is arranged in a manner that is incompatible with the binding of ATP and substrate peptides. acs.orgnih.gov

Inhibitory Potency of Pyrrolo[3,2-c]pyridine Derivatives Against MPS1
CompoundMPS1 IC₅₀ (nM)P-MPS1 Cellular IC₅₀ (µM)HCT116 GI₅₀ (µM)
Compound 8 (HTS Hit)2201.711
CCT251455 (Compound 65)30.040.16

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

There is a lack of specific research in the reviewed scientific literature concerning the direct inhibition of Glycogen Synthase Kinase-3 (GSK-3) by derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold. Studies on other pyrrolopyridine isomers have been conducted, but the specific activity of the 1H-pyrrolo[3,2-c]pyridine series against GSK-3 remains an area for future investigation.

Phosphoinositide 3-Kinases (PI3Ks) Inhibition

Investigations specifically focused on the inhibitory profiles of 1H-pyrrolo[3,2-c]pyridine derivatives against the Phosphoinositide 3-Kinase (PI3K) family were not found in the surveyed literature. The potential for this particular heterocyclic scaffold to act as a PI3K inhibitor has not been extensively explored.

Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) Inhibition

Dedicated studies on the inhibition of Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) by compounds featuring the 1H-pyrrolo[3,2-c]pyridine core are not prominently available in the scientific literature. While related heterocyclic systems have been explored as SGK-1 inhibitors, the specific potential of the 1H-pyrrolo[3,2-c]pyridine scaffold in this context is yet to be fully elucidated.

Interactions with Other Kinase Family Members.nih.govnih.gov

Beyond single-target investigations, the broader selectivity profile of 1H-pyrrolo[3,2-c]pyridine derivatives has been explored, particularly focusing on FMS kinase (CSF-1R), a type III receptor tyrosine kinase implicated in various cancers and inflammatory disorders. nih.gov

In one study, a series of eighteen 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. nih.govnih.gov Among these, compound 1r emerged as the most potent, with an FMS kinase IC₅₀ of 30 nM. nih.gov This potency was 3.2 times greater than the lead compound, KIST101029 (IC₅₀ = 96 nM). nih.govnih.gov

To assess its selectivity, compound 1r was screened against a panel of 40 different kinases at a concentration of 1 µM. nih.gov The compound demonstrated significant selectivity for FMS kinase, showing 81% inhibition. nih.gov Its activity against other kinases was considerably lower; for instance, it inhibited FLT3 (D835Y) by 42% and c-MET by 40%. nih.gov This suggests that the IC₅₀ values for these other kinases would be in the micromolar range, indicating that compound 1r is more than 33 times more selective for FMS kinase. nih.gov

Kinase Selectivity Profile of Compound 1r (% Inhibition at 1 µM)
Kinase Target% Inhibition
FMS81%
FLT3 (D835Y)42%
c-MET40%

Molecular Target Identification and Mechanistic Elucidation

Investigation of Downstream Signaling Pathway Perturbations:Without identified molecular targets, there is no information on the potential downstream signaling pathways that might be affected by this compound.

It is possible that 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a novel compound, a synthetic intermediate, or a compound whose biological activities have been investigated but not yet published. Further research would be required to determine its biological profile.

Broad Spectrum Biological Activities (Non-Clinical Context)

The pyrrolo[3,2-c]pyridine scaffold is a subject of interest in medicinal chemistry due to its structural relation to various biologically active molecules. Non-clinical research has explored the potential of its derivatives across several therapeutic areas, revealing a range of biological activities. These investigations, conducted in vitro and in preclinical animal models, form the basis for understanding the pharmacodynamic potential of this class of compounds.

A significant area of investigation for pyrrolo[3,2-c]pyridine derivatives has been in the field of antimycobacterial agents, particularly against Mycobacterium tuberculosis. Research has led to the synthesis and evaluation of new series of pyrrolo[3,2-c]pyridine Mannich bases, which have demonstrated notable in vitro activity against the H37Rv strain of M. tuberculosis. nih.gov

In one study, a series of these Mannich bases were synthesized through a one-pot, three-component condensation reaction. nih.gov The subsequent antimycobacterial screening identified several compounds with significant potency. Specifically, compounds designated as 7r , 7t , and 7u showed good antitubercular activity, with Minimum Inhibitory Concentration (MIC) values of 6.25 μg/mL or better. nih.gov

Among the tested compounds, 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide (7t) emerged as the most potent derivative, exhibiting excellent antimycobacterial activity with a MIC value of less than 0.78 μg/mL. nih.gov Furthermore, this compound displayed low cytotoxicity against the HEK-293T human cell line, indicating a high selectivity index. nih.gov

To elucidate the potential mechanism of action, molecular docking studies were performed on the most active compounds. The results of these computational studies suggest that the antimycobacterial effect may be due to the inhibition of key mycobacterial enzymes. The active compounds were docked against glutamate (B1630785) racemase (MurI) and glutamine synthetase, two enzymes essential for the bacterium's survival, providing a plausible hypothesis for the observed in vitro activity. nih.gov

Table 1: In Vitro Antimycobacterial Activity of Selected Pyrrolo[3,2-c]pyridine Derivatives against M. tuberculosis H37Rv

Compound IDChemical NameMIC (μg/mL)
7r N/A≥6.25
7t 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide<0.78
7u N/A≥6.25

While the broader class of pyrrolopyridines, including various isomers, has been investigated for antiviral properties, specific studies focusing on the antiviral activity of this compound or its direct derivatives are not extensively represented in the available scientific literature. Research on related isomers, such as pyrrolo[3,4-c]pyridines, has shown activity against viruses like HIV and Respiratory Syncytial Virus (RSV), but these findings cannot be directly extrapolated to the pyrrolo[3,2-c]pyridine scaffold. nih.gov

The potential for pyrrolo[3,2-c]pyridine derivatives as antidiabetic agents is an area with limited specific research. Studies on related isomeric structures, such as pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, have shown that they can reduce blood glucose levels, proposedly by stimulating glucose uptake into fat and muscle cells. mdpi.com Similarly, derivatives of the pyrrolo[2,3-b]pyridine isomer have been explored as inhibitors of enzymes relevant to diabetes management. jchemrev.com However, dedicated studies on the antidiabetic effects, including glucose uptake stimulation, of derivatives from the pyrrolo[3,2-c]pyridine core are not prominent in published preclinical research.

The neuropharmacological properties of pyrrolopyridine derivatives have been a subject of scientific inquiry, with most of the research focusing on the pyrrolo[3,4-c]pyridine isomer. Derivatives of this scaffold have been studied extensively for their analgesic and sedative properties in various animal models. mdpi.comnih.gov These studies have identified compounds that significantly suppress spontaneous locomotor activity and show antinociceptive effects in tests such as the "hot plate" and "writhing" models in mice. nih.gov However, there is a lack of specific preclinical data in the scientific literature detailing the analgesic or sedative effects of compounds derived from the this compound or the broader pyrrolo[3,2-c]pyridine class.

Computational and Theoretical Chemistry Studies of Pyrrolo 3,2 C Pyridine Derivatives

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com In the context of pyrrolo[3,2-c]pyridine derivatives, docking simulations are instrumental in elucidating their binding modes within the active sites of biological targets.

Research has shown that these derivatives can act as inhibitors for a variety of kinases and other enzymes. For instance, docking studies on pyrrolo[2,3-b]pyridine derivatives, a related isomer, identified key hydrogen bond interactions with the MET1160 residue in the c-Met kinase active site. tandfonline.com Similarly, in studies of 1H-pyrrolo[3,2-c]pyridine derivatives as potential anticancer agents, molecular modeling suggested that these compounds interact with tubulin by forming hydrogen bonds at the colchicine (B1669291) binding site with residues such as Thrα179 and Asnβ349. nih.govnih.gov

These simulations provide a static picture of the ligand-protein interaction, highlighting crucial amino acid residues and the types of bonds formed, such as hydrogen bonds and hydrophobic interactions. This information is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. For example, the docking of various pyrrolo[3,2-c]pyridine derivatives into the FMS kinase active site helped to explain their inhibitory potency and selectivity. nih.gov

Table 1: Illustrative Molecular Docking Results for Pyrrolopyridine Derivatives

Derivative Class Target Protein Key Interacting Residues Predicted Binding Affinity (Example)
Pyrrolo[3,2-c]pyridine FMS Kinase Not specified IC50 = 30 nM
1H-Pyrrolo[3,2-c]pyridine Tubulin (Colchicine site) Thrα179, Asnβ349 IC50 = 0.12 µM
Pyrrolo[2,3-b]pyridine c-Met Kinase MET1160, Asp1222 Not specified
Pyrrolo[3,2-c]pyridine GlcN-6-P synthase Not specified Not specified

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. tandfonline.com These simulations are crucial for assessing the conformational stability of the binding mode predicted by docking and for providing a more accurate estimation of the binding free energy. nih.govtandfonline.com

For pyrrolo[3,2-c]pyridine and its related isomers, MD simulations have been employed to validate docking results and to understand the dynamic behavior of the ligand in the active site. nih.gov For instance, a 100 ns MD simulation of a designed pyrrolo[2,3-b]pyridine derivative in the c-Met kinase active site revealed the stability of the compound within the binding pocket. tandfonline.com Such simulations can reveal subtle conformational changes in both the ligand and the protein that are essential for a stable interaction. tandfonline.com

By calculating the binding free energy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), researchers can gain a more quantitative understanding of the ligand's affinity for the target. These calculations have been instrumental in refining the design of novel c-Met kinase inhibitors based on the pyrrolopyridine scaffold. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uran.ua For pyrrolo[3,2-c]pyridine derivatives, QSAR studies are valuable for predicting the activity of newly designed compounds and for identifying the key molecular descriptors that govern their potency.

Both 2D and 3D-QSAR models have been developed for related pyrrolopyrimidine and pyrrolo[2,3-b]pyridine derivatives. tandfonline.comscienceopen.com These models use various molecular descriptors, such as electronic, steric, and hydrophobic properties, to build a predictive model. For example, a 3D-QSAR study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors highlighted the importance of hydrophobic contours for inhibitory activity. tandfonline.com The generated models, often visualized as contour maps, provide a graphical representation of the regions where certain properties should be modified to enhance biological activity.

The predictive power of QSAR models allows for the rapid screening of virtual libraries of compounds, prioritizing the synthesis and experimental testing of the most promising candidates. uran.ua This approach significantly accelerates the drug discovery process for this class of compounds.

Table 2: Key Parameters in a Sample 3D-QSAR (CoMSIA) Model for Pyrrolopyridine Derivatives

Parameter Value Description
0.751 Cross-validated correlation coefficient, indicating good internal predictive ability.
0.946 Non-cross-validated correlation coefficient, indicating a good fit of the model to the training data.
r²_pred 0.944 Predictive r-squared for the external test set, indicating excellent predictive power.

Note: Data is illustrative and based on studies of related pyrrolopyridine isomers. tandfonline.com

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations for Electronic Structure and Photophysical Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are quantum mechanical methods used to investigate the electronic structure, geometry, and photophysical properties of molecules. researchgate.netbohrium.comtandfonline.com For pyrrolo[3,2-c]pyridine derivatives, these calculations can provide insights into their reactivity, stability, and spectroscopic properties.

DFT calculations are often used to optimize the molecular geometry and to determine the distribution of electron density. This information is crucial for understanding the molecule's reactivity and its potential to interact with biological targets. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to determine the molecule's electronic band gap, which is related to its chemical reactivity and kinetic stability. bohrium.com

TD-DFT calculations, on the other hand, are employed to predict the electronic absorption and emission spectra of molecules. bohrium.com This is particularly useful for understanding the photophysical properties of pyrrolo[3,2-c]pyridine derivatives, which could be relevant for applications in materials science or as fluorescent probes.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. scienceopen.com For pyrrolo[3,2-c]pyridine derivatives, an optimized pharmacophore model can serve as a 3D query for virtual screening of large compound libraries to identify novel hits with the desired activity. nih.gov

The development of a pharmacophore model is often guided by the structures of known active compounds or by the ligand-receptor interactions observed in docking studies. scienceopen.com Once a reliable pharmacophore model is established, it can be used to rapidly filter large databases of chemical compounds, selecting only those that match the pharmacophoric features. This approach is significantly faster than structure-based virtual screening methods like molecular docking and can be used as an initial step to reduce the number of compounds to be docked. nih.gov

The combination of pharmacophore modeling and virtual screening has proven to be a powerful strategy in the search for new inhibitors targeting various enzymes and receptors, and it holds great promise for the discovery of novel therapeutic agents based on the pyrrolo[3,2-c]pyridine scaffold.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Fluoro 1h Pyrrolo 3,2 C Pyridine 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms. For 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, the spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, and the N-H proton of the pyrrole.

Aldehyde Proton (-CHO): A singlet, typically found in the highly deshielded region of the spectrum (around δ 9.5-10.5 ppm).

Aromatic Protons: The protons on the bicyclic ring system would appear in the aromatic region (δ 7.0-9.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) would be influenced by the positions of the fluorine atom and the aldehyde group, as well as their coupling to each other.

Pyrrole N-H Proton: A broad singlet, often observed at a higher chemical shift (δ 11.0-13.0 ppm) due to hydrogen bonding and the acidic nature of the proton.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
-CHO 9.8 - 10.2 Singlet (s)
H-2 8.0 - 8.4 Singlet (s)
H-6 8.5 - 8.8 Doublet (d)
H-7 7.2 - 7.5 Doublet (d)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Aldehyde Carbonyl Carbon (C=O): This carbon is highly deshielded and appears far downfield (δ 185-195 ppm).

Aromatic Carbons: The carbons of the pyrrolopyridine ring system are expected in the δ 110-160 ppm range. The carbon atom directly bonded to the fluorine atom (C-4) would show a large coupling constant (¹JCF), resulting in a doublet, and its chemical shift would be significantly affected by the fluorine's high electronegativity.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

Carbon Assignment Predicted Chemical Shift (ppm)
C=O 188.0
C-2 135.0
C-3 120.0
C-4 155.0 (d, ¹JCF ≈ 250 Hz)
C-3a 125.0
C-4a 145.0
C-6 148.0

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For instance, it would show a correlation between the H-6 and H-7 protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C). This technique allows for the unambiguous assignment of each proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting different fragments of the molecule, for example, showing a correlation from the aldehyde proton to the C-3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in determining the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₈H₅FN₂O), the expected exact mass can be calculated.

Molecular Ion Peak ([M+H]⁺): In electrospray ionization (ESI) mode, the compound would be observed as its protonated form. The high-resolution measurement would confirm the elemental composition.

Fragmentation Pattern: The mass spectrum also shows fragment ions, which are formed by the breakdown of the parent molecule. The analysis of these fragments provides further structural information. Common fragmentation pathways for this molecule might include the loss of the aldehyde group (CHO) or carbon monoxide (CO).

Table 3: HRMS Data

Parameter Value
Molecular Formula C₈H₅FN₂O
Exact Mass 164.0386

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ is characteristic of the N-H bond in the pyrrole ring.

C=O Stretch: A strong, sharp absorption band around 1670-1700 cm⁻¹ is indicative of the aldehyde carbonyl group.

C=C and C=N Stretches: Absorptions in the 1500-1620 cm⁻¹ region correspond to the stretching vibrations of the aromatic rings.

C-F Stretch: A strong absorption band in the 1000-1100 cm⁻¹ region would confirm the presence of the carbon-fluorine bond.

Table 4: Characteristic IR Absorption Frequencies

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 Medium, Broad
C-H Stretch (Aromatic) 3100 Medium
C=O Stretch (Aldehyde) 1685 Strong, Sharp
C=C/C=N Stretch 1500-1620 Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior Characterization

UV-Vis and fluorescence spectroscopy provide insights into the electronic properties of a molecule by examining the transitions between electronic energy levels upon absorption of UV or visible light.

UV-Vis Spectroscopy: The UV-Vis spectrum would show absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated pyrrolopyridine system. The presence of the aldehyde group and the fluorine atom would influence the position and intensity of these absorption maxima (λmax).

Fluorescence Spectroscopy: Many aromatic heterocyclic compounds are fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule may emit light at a longer wavelength (Stokes shift). The fluorescence emission spectrum, quantum yield, and lifetime are key parameters that characterize the photophysical behavior of the compound. Derivatives of the pyrrolo[3,4-c]pyridine core, an isomer of the compound , are known to be promising candidates for fluorescent materials.

Table 5: Anticipated Photophysical Properties

Parameter Anticipated Observation
UV-Vis λmax 250-350 nm
Molar Absorptivity (ε) 10⁴ - 10⁵ L mol⁻¹ cm⁻¹
Fluorescence Emission λem Blue-Green Region (e.g., 400-500 nm)

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique would provide unambiguous proof of its molecular structure, offering precise measurements of bond lengths, bond angles, and torsional angles.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be resolved. This analysis confirms the connectivity of the pyrrolopyridine core, the positions of the fluorine, and carbaldehyde substituents, and reveals intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Although a specific crystal structure for this compound has not been reported in the searched literature, studies on related pyrrolopyridine derivatives demonstrate the utility of this technique in confirming molecular geometry and stereochemistry. For instance, X-ray crystallography has been used to elucidate the binding conformations of pyrrolopyridine derivatives in complex with protein targets.

Hypothetical Crystallographic Data Table The following table is a representation of the type of data that would be obtained from a single-crystal X-ray diffraction experiment. No published data is currently available for this specific compound.

Parameter Value
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) 90
β (°) To be determined
γ (°) 90
Volume (ų) To be determined
Z e.g., 4

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a sample. This method provides a crucial check for the empirical formula of a newly synthesized compound like this compound and serves as a primary indicator of its purity.

The analysis is typically performed using a combustion analyzer. A small, precisely weighed sample of the compound is burned in an excess of oxygen, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides, which are then quantified. The fluorine content is usually determined by other methods, such as ion chromatography after combustion. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₈H₅FN₂O. A close correlation between the found and calculated values provides strong evidence for the compound's identity and high purity. For related pyrrolo[3,2-c]pyridine derivatives, elemental analysis is routinely reported to confirm that the desired product has been obtained with the correct stoichiometry.

Elemental Composition Data Table

Element Theoretical % Found %
Carbon (C) 58.54 To be determined
Hydrogen (H) 3.07 To be determined
Nitrogen (N) 17.07 To be determined
Fluorine (F) 11.57 To be determined

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, UPLC)

Chromatographic techniques are indispensable for both the purification and the final purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly vital in the analysis of organic molecules like this compound.

These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. A detector, commonly a UV-Vis spectrophotometer, records the elution of compounds over time, generating a chromatogram. The purity of the sample is determined by the area percentage of the main peak corresponding to the target compound.

UPLC, an evolution of HPLC, utilizes smaller particle sizes in the stationary phase column (typically <2 µm), allowing for higher resolution, faster run times, and reduced solvent consumption. For a compound like this compound, a reversed-phase column (such as a C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid or trifluoroacetic acid, would be employed.

While specific HPLC or UPLC methods for this compound are not detailed in the available literature, commercial suppliers of a related isomer, 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde, report purity levels of ≥96% as determined by HPLC. jk-sci.com The development of a robust HPLC/UPLC method would involve optimizing parameters such as the column type, mobile phase composition, gradient, flow rate, and detection wavelength to achieve a sharp, symmetric peak for the compound, well-resolved from any impurities. researchgate.net

Illustrative UPLC Method Parameters This table represents typical parameters for analyzing a heterocyclic compound and is not based on published data for this specific molecule.

Parameter Description
System e.g., Waters Acquity UPLC nih.gov
Column e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm nih.gov
Mobile Phase A e.g., 0.1% Formic Acid in Water
Mobile Phase B e.g., 0.1% Formic Acid in Acetonitrile
Flow Rate e.g., 0.5 mL/min nih.gov
Gradient e.g., 5% to 95% B over 7.5 minutes nih.gov
Detection e.g., UV at 254 nm

Role of 4 Fluoro 1h Pyrrolo 3,2 C Pyridine 3 Carbaldehyde As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The aldehyde functionality of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a gateway to the construction of more elaborate heterocyclic systems. The reactivity of the aldehyde allows for its participation in a multitude of condensation and cyclization reactions, leading to the formation of novel fused-ring structures. For instance, it can react with various binucleophiles to generate new heterocyclic rings appended to the pyrrolopyridine core.

While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of similar aromatic and heteroaromatic aldehydes is well-established. These reactions can lead to the formation of pyridopyrimidines, pyrrolopyridazines, and other complex polycyclic aromatic systems, which are often explored for their potential as therapeutic agents.

Application in Combinatorial Chemistry and Chemical Library Synthesis

The robust nature of this compound and the reactivity of its aldehyde group make it a suitable candidate for use in combinatorial chemistry and the synthesis of chemical libraries. In high-throughput synthesis, the aldehyde can be readily converted into a wide array of functional groups or used as an anchor point for the attachment of diverse molecular fragments.

For example, reductive amination of the aldehyde with a library of primary and secondary amines can rapidly generate a large collection of corresponding amine derivatives. Similarly, Wittig-type reactions or condensations with active methylene (B1212753) compounds can provide access to a variety of alkene and chalcone-like structures. This capacity for rapid diversification is a cornerstone of modern drug discovery, enabling the efficient exploration of chemical space to identify novel bioactive compounds.

Strategic Utilization in Medicinal Chemistry Lead Optimization Programs

In the realm of medicinal chemistry, the process of lead optimization is critical for transforming a promising hit compound into a viable drug candidate. danaher.comyoutube.combiobide.com The this compound scaffold offers several advantages in this context. The pyrrolo[3,2-c]pyridine core is a recognized pharmacophore present in a number of biologically active molecules. nih.gov The fluorine atom can be strategically employed to modulate the physicochemical properties of a lead compound, such as its lipophilicity and metabolic stability. semanticscholar.org

A study on 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase highlights the potential of this scaffold in developing anticancer and anti-arthritic drugs. nih.gov While this study did not specifically use the 4-fluoro-3-carbaldehyde derivative, it underscores the therapeutic relevance of the core structure and the potential for its functionalized analogues in lead optimization campaigns.

Future Research Directions and Unexplored Avenues for 4 Fluoro 1h Pyrrolo 3,2 C Pyridine 3 Carbaldehyde Research

Development of Novel, More Efficient, and Sustainable Synthetic Methodologies

The future synthesis of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its derivatives will likely focus on improving efficiency and sustainability. Current methodologies for constructing the pyrrolopyridine (azaindole) core and introducing the formyl group often rely on classical, multi-step procedures which may not be optimal in terms of atom economy or environmental impact. nih.govrsc.org

Future research should prioritize the development of greener synthetic routes. mdpi.com This includes exploring one-pot or tandem reactions that combine the construction of the heterocyclic core with its subsequent functionalization. The Vilsmeier-Haack reaction, a common method for formylation, could be optimized using less hazardous reagents or catalytic approaches to minimize waste. scirp.orgresearchgate.netsemanticscholar.org Furthermore, late-stage fluorination techniques could provide alternative pathways to introduce the fluorine atom onto a pre-formed pyrrolopyridine-3-carbaldehyde scaffold, offering greater flexibility in generating analogues. tandfonline.com The adoption of green chemistry principles, such as using safer solvents, reducing energy consumption through microwave-assisted synthesis, and employing reusable catalysts, will be crucial for the sustainable development of this class of compounds. rsc.orgresearchgate.netmdpi.com

Table 1: Potential Sustainable Synthetic Strategies
Synthetic ApproachDescriptionPotential AdvantagesKey Research Focus
One-Pot Tandem ReactionsCombining the cyclization to form the pyrrolopyridine ring and subsequent C3-formylation into a single synthetic operation.Reduced reaction time, solvent usage, and purification steps; increased overall yield.Development of novel catalyst systems that can mediate multiple transformation steps.
Greener Vilsmeier-Haack ConditionsReplacing traditional reagents like phosphorus oxychloride (POCl₃) with more environmentally benign alternatives or developing catalytic versions. scirp.orgresearchgate.netReduced production of corrosive and hazardous waste; improved safety profile.Screening of solid acid catalysts or recyclable formylating agents.
Late-Stage C-H FunctionalizationDirect introduction of the formyl group onto a pre-existing 4-fluoro-1H-pyrrolo[3,2-c]pyridine core via transition-metal-catalyzed C-H activation.High atom economy; allows for rapid diversification of analogues from a common intermediate.Identification of selective and efficient catalysts for regioselective formylation.
Flow Chemistry SynthesisImplementing the synthetic sequence in a continuous flow reactor system.Enhanced safety for handling hazardous reagents, improved reaction control, scalability, and reproducibility.Optimization of reactor design, reaction time, and temperature for maximum efficiency.

Exploration of New Biological Targets and Uncharted Mechanistic Pathways

The pyrrolo[3,2-c]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. mdpi.comnih.gov Derivatives have shown potent activity as inhibitors of protein kinases (such as FMS kinase), phosphoinositide 3-kinases (PI3Ks), and tubulin polymerization. nih.govnih.govnih.govtandfonline.comnih.gov The title compound, with its reactive aldehyde, is an ideal starting point for synthesizing libraries of derivatives to explore new biological space.

Future research should leverage the carbaldehyde to generate diverse molecular structures, such as Schiff bases, hydrazones, oximes, and products of reductive amination or Wittig-type reactions. These derivatives can be screened against a broad panel of disease-relevant targets. Given the precedent for azaindoles as kinase inhibitors, exploring activity against kinases implicated in cancer and inflammatory diseases is a logical next step. nih.govpharmablock.comresearchgate.net Additionally, the structural similarity of the azaindole core to purines suggests potential for discovering inhibitors of enzymes involved in nucleotide metabolism or signaling pathways, such as ULK1/2 in autophagy. digitellinc.com The antimycobacterial and antimicrobial potential of this scaffold also warrants further investigation. researchgate.netnih.gov

Table 2: Potential Biological Targets for Derivatives
Target ClassSpecific ExamplesRationale based on ScaffoldProposed Research Approach
Protein KinasesFMS, PI3K, Aurora Kinases, ULK1/2Azaindole core mimics the adenine (B156593) hinge-binding region of ATP. nih.govpharmablock.comSynthesize libraries of amides, ureas, and other derivatives; screen against a panel of cancer- and inflammation-related kinases.
TubulinColchicine (B1669291) Binding SitePyrrolo[3,2-c]pyridine derivatives have shown potent anti-proliferative activity by inhibiting tubulin polymerization. tandfonline.comnih.govsemanticscholar.orgDevelop novel structures via condensation reactions with the aldehyde and evaluate their impact on microtubule dynamics and cell cycle progression.
Microbial EnzymesGlutamate (B1630785) Racemase (MurI), InhAThe scaffold has demonstrated antibacterial and antimycobacterial activity. mdpi.comnih.govGenerate derivatives and screen against pathogenic bacteria and fungi, including drug-resistant strains.
Viral ProteinsIntegrases, ProteasesRelated heterocyclic systems have shown antiviral properties. mdpi.comExplore derivatives for activity against viruses such as HIV, HBV, and SARS-CoV-2. mdpi.com

Integration of Advanced Computational Design with Experimental Validation

To accelerate the discovery process and rationalize structure-activity relationships (SAR), future research must tightly integrate computational chemistry with synthetic efforts. Molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can guide the design of new derivatives of this compound.

Computational docking can be used to predict how derivatives might bind to the active sites of known targets, such as the colchicine-binding site of tubulin or the ATP-binding pocket of various kinases. semanticscholar.orgsemanticscholar.org This in silico screening can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving time and resources. For example, by modeling different substituents attached to the carbaldehyde function, researchers can optimize interactions with specific amino acid residues within a target protein. Subsequent synthesis and biological testing of these prioritized compounds provide crucial feedback to refine the computational models, creating a powerful design-synthesize-test-analyze cycle.

Application in Modern Chemical Biology and Optogenetics

The unique structural and potential photophysical properties of the fluorinated pyrrolopyridine core open up avenues in chemical biology and optogenetics. The aldehyde functionality is particularly useful for bioconjugation, allowing the molecule to be tethered to proteins, nucleic acids, or other biomolecules to probe biological systems.

A significant area for exploration is the development of fluorescent probes. nih.gov Many rigid heterocyclic systems exhibit intrinsic fluorescence, and this property could be modulated by chemical modifications at the aldehyde position. chemrxiv.orgmdpi.commdpi.com Derivatives could be designed as "turn-on" fluorescent sensors that exhibit enhanced emission upon binding to a specific ion or biomolecule. nih.gov The aldehyde could also be used to attach the scaffold to a known ligand, creating a fluorescent probe for visualizing the ligand's target protein within cells. While highly speculative, the potential for creating photoswitches or photochemically-active compounds for optogenetics, where light is used to control biological processes, could be an exciting long-term goal.

Potential Exploration in Advanced Materials Science Applications

Beyond biological applications, the rigid, planar, and electron-rich nature of the pyrrolopyridine scaffold suggests its potential use in materials science, particularly in the field of organic electronics. researchgate.net The fusion of a pyrrole (B145914) ring with a pyridine (B92270) ring creates a donor-acceptor type structure, which is a common design motif in organic semiconducting materials. frontiersin.orgnih.gov

Future research could explore the use of this compound as a building block for larger π-conjugated systems. jmaterenvironsci.com The aldehyde group can undergo condensation reactions to form polymers or be incorporated into larger molecular structures designed for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). rsc.org The presence of the fluorine atom can be advantageous, as fluorination is a known strategy to tune the electronic energy levels (HOMO/LUMO) of organic materials, improve charge transport properties, and enhance the stability of the final device. alfa-chemistry.comnih.govresearchgate.net

Q & A

Q. What are the primary synthetic routes for introducing the aldehyde group at the 3-position of pyrrolo[3,2-c]pyridine derivatives?

The aldehyde group is typically introduced via formylation reactions. For example, Pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 933717-10-3) is synthesized using Vilsmeier-Haack conditions (POCl3/DMF), followed by hydrolysis . Fluorination at the 4-position can be achieved subsequently using electrophilic fluorinating agents like Selectfluor® in polar solvents (e.g., acetonitrile/ethanol) under reflux, as demonstrated for analogous pyrrolopyridine systems .

Q. How is regioselective fluorination at the 4-position of the pyrrolo[3,2-c]pyridine scaffold achieved?

Regioselectivity is controlled by electronic and steric factors. Selectfluor® in acetonitrile at 70°C preferentially fluorinates electron-rich positions. For example, 3-fluoro-4-chloro-1H-pyrrolo[2,3-b]pyridine was synthesized with 29% yield using this method . For 4-fluoro derivatives, optimizing reaction time and temperature is critical to avoid over-fluorination.

Q. What spectroscopic methods are most reliable for characterizing 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde?

  • 1H/13C NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm. Fluorine-induced splitting in aromatic protons (e.g., JHF coupling) confirms the fluorine position .
  • 19F NMR : A distinct peak (e.g., δ -172 ppm for 3-fluoro analogs) helps verify fluorination .
  • HRMS/LCMS : Accurate mass analysis (e.g., ESIMS m/z) and purity assessment (≥95%) are essential .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-fluorination or aldehyde oxidation) be minimized during synthesis?

  • Controlled fluorination : Use stoichiometric Selectfluor® (1.5 eq.) and monitor reaction progress via TLC .
  • Stabilizing aldehydes : Conduct formylation under inert atmospheres and avoid strong oxidizing agents. Post-synthesis purification via silica gel chromatography (DCM/EA gradients) improves yield .

Q. What strategies resolve contradictions in NMR data for fluorinated pyrrolopyridines?

Conflicting assignments arise from similar coupling patterns. Use 2D NMR (e.g., HSQC, HMBC) to correlate 19F with adjacent protons. X-ray crystallography (as in ’s supplemental data) provides unambiguous structural confirmation .

Q. How does the electron-withdrawing fluorine atom influence the reactivity of the aldehyde group in further functionalization?

The 4-fluoro group increases electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., condensations with amines or hydrazines). However, steric hindrance from the pyrrolopyridine ring may require optimized conditions (e.g., catalytic acetic acid in ethanol) .

Methodological Recommendations

  • Purification : Use column chromatography (DCM/EA or hexane/acetone) followed by recrystallization from ethanol .
  • Stability Testing : Store the compound under nitrogen at -20°C to prevent aldehyde oxidation .
  • Scale-up : For multi-gram synthesis, replace column chromatography with preparative HPLC (C18 column, MeCN/H2O mobile phase) .

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